molecular formula C10H14N8O2 B5549435 N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE

N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE

Cat. No.: B5549435
M. Wt: 278.27 g/mol
InChI Key: OEOXBORUYNCHBH-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is a complex organic compound that features a triazine ring substituted with an amino group, a nitroimidazole moiety, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, nitrating agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-AMINO-6-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-1,3,5-TRIAZIN-2-YL}-N,N-DIMETHYLAMINE is unique due to its combination of a triazine ring and a nitroimidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-N,2-N-dimethyl-6-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N8O2/c1-6-12-4-8(18(19)20)17(6)5-7-13-9(11)15-10(14-7)16(2)3/h4H,5H2,1-3H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOXBORUYNCHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=NC(=NC(=N2)N(C)C)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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